molecular formula C19H22N2O B5519180 3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide

3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide

Cat. No.: B5519180
M. Wt: 294.4 g/mol
InChI Key: UACUDIHCGJSLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.173213330 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study on a series of piperidine derivatives, including structures similar to 3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide, demonstrated their potential as potent inhibitors of acetylcholinesterase (AChE), an enzyme relevant to conditions such as Alzheimer's disease. Substitutions at the benzamide nitrogen significantly enhanced activity, indicating the importance of the piperidine nitrogen's basicity. One derivative, in particular, showed remarkable affinity and selectivity for AChE over butyrylcholinesterase (BuChE), suggesting its potential as an antidementia agent (Sugimoto et al., 1990).

Antibacterial Properties

Another research focus is on benzamide derivatives and their metal complexes, including those structurally related to this compound. These compounds were synthesized and showed promising in vitro antibacterial activity against several bacterial strains. Copper complexes of these benzamides exhibited enhanced antibacterial effectiveness compared to the ligands alone, suggesting their potential in developing new antibacterial agents (Khatiwora et al., 2013).

Analysis in Pharmaceutical Compounds

The compound and its derivatives have been identified in the analysis of pharmaceutical compounds, such as in the study of nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances. This demonstrates the compound's relevance in pharmaceutical analysis and quality control, highlighting its significance beyond therapeutic applications (Ye et al., 2012).

Potential in Treating Neurodegenerative Diseases

Further investigations into piperidine derivatives have uncovered their role as acetylcholinesterase inhibitors, with potential applications in treating neurodegenerative diseases like Alzheimer's. These studies underscore the importance of the benzamide moiety and the piperidine nitrogen's basicity in enhancing anti-AChE activity, offering insights into designing more effective therapeutic agents (Sugimoto et al., 1992).

Insights into Metabolism and Pharmacokinetics

Research on the metabolism of related antineoplastic tyrosine kinase inhibitors in patients has provided valuable insights into the metabolic pathways of such compounds, including hydrolysis of the amide bond. This knowledge is crucial for understanding the pharmacokinetics and improving the therapeutic efficacy of related drugs (Gong et al., 2010).

Properties

IUPAC Name

3-methyl-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-6-5-7-16(14-15)19(22)20-17-8-10-18(11-9-17)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACUDIHCGJSLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.